Cas no 1170424-95-9 (1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea)

1-Cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea is a synthetic urea derivative with potential applications in medicinal chemistry and drug development. Its structure incorporates a tetrahydroquinoline core, which is often associated with bioactive properties, including kinase inhibition or receptor modulation. The cyclohexyl and 3-methylbutyl substituents enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound may serve as an intermediate or lead molecule in the synthesis of pharmacologically active agents targeting neurological or inflammatory pathways. Its well-defined chemical structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. Suitable for research use, it offers a scaffold for exploring novel therapeutic candidates.
1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea structure
1170424-95-9 structure
Product name:1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea
CAS No:1170424-95-9
MF:C21H31N3O2
MW:357.489745378494
CID:6483569

1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea
    • 1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
    • Inchi: 1S/C21H31N3O2/c1-15(2)12-13-24-19-10-9-18(14-16(19)8-11-20(24)25)23-21(26)22-17-6-4-3-5-7-17/h9-10,14-15,17H,3-8,11-13H2,1-2H3,(H2,22,23,26)
    • InChI Key: LGOWWCRDXIGEJL-UHFFFAOYSA-N
    • SMILES: N(C1CCCCC1)C(NC1C=CC2=C(C=1)CCC(=O)N2CCC(C)C)=O

1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5540-0204-5mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
5mg
$69.0 2023-09-09
Life Chemicals
F5540-0204-20mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
20mg
$99.0 2023-09-09
Life Chemicals
F5540-0204-10μmol
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
10μmol
$69.0 2023-09-09
Life Chemicals
F5540-0204-4mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
4mg
$66.0 2023-09-09
Life Chemicals
F5540-0204-2μmol
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
2μmol
$57.0 2023-09-09
Life Chemicals
F5540-0204-5μmol
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
5μmol
$63.0 2023-09-09
Life Chemicals
F5540-0204-3mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
3mg
$63.0 2023-09-09
Life Chemicals
F5540-0204-1mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
1mg
$54.0 2023-09-09
Life Chemicals
F5540-0204-10mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
10mg
$79.0 2023-09-09
Life Chemicals
F5540-0204-40mg
1-cyclohexyl-3-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]urea
1170424-95-9
40mg
$140.0 2023-09-09

1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea Related Literature

Additional information on 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea

Introduction to 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea (CAS No. 1170424-95-9)

1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1170424-95-9, belongs to the class of tetrahydroquinoline derivatives and exhibits promising potential in medicinal applications. The intricate molecular framework of this compound, characterized by a cyclohexyl group, a bulky 1-(3-methylbutyl) moiety, and a urea functional group attached to a tetrahydroquinoline core, makes it a subject of intense interest for researchers exploring novel therapeutic agents.

The significance of 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea lies in its potential biological activity. Tetrahydroquinoline derivatives are well-known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the urea group in the molecular structure suggests that this compound may interact with biological targets in a manner similar to other urea-based pharmacophores, which are frequently employed in drug design due to their ability to form hydrogen bonds and stabilize protein structures.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea with various biological targets. Studies indicate that this compound may exhibit inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. The cyclohexyl and 1-(3-methylbutyl) substituents contribute to the steric profile of the molecule, potentially enhancing its binding specificity to target proteins while minimizing off-target effects.

The synthesis of 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The tetrahydroquinoline core is typically synthesized via cyclization reactions followed by functionalization at specific positions. The introduction of the cyclohexyl and 1-(3-methylbutyl) groups requires careful selection of reagents and catalysts to avoid unwanted side reactions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.

In the realm of drug discovery, 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylurea represents a promising lead compound that warrants further investigation. Preclinical studies have demonstrated that structurally related tetrahydroquinoline derivatives exhibit significant therapeutic potential. The unique combination of substituents in 1-cyclohexyl-3-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylylurea may confer advantages such as improved solubility and bioavailability compared to simpler analogs.

The potential applications of this compound extend beyond oncology and inflammation research. Emerging evidence suggests that tetrahydroquinoline derivatives may also play a role in neurodegenerative diseases and infectious disorders. The ability of these molecules to modulate key biological pathways makes them attractive candidates for developing novel treatments against a wide range of diseases. As research progresses, it is anticipated that 1-cyclohexyl-3-hexanoyl-substituted derivative will be further optimized through structure-based drug design approaches.

The development of new synthetic methodologies is crucial for facilitating the production of complex molecules like 1170424959 CAS number associated compound on an industrial scale. Continuous improvements in synthetic techniques will enable pharmaceutical companies to produce this compound more efficiently while maintaining high standards of quality control. Additionally, collaborations between academic institutions and industry partners will be essential for advancing preclinical research into clinical trials.

The future prospects for CAS no 1170424959 chemical product name are bright given its unique structural features and potential biological activities. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that effectively target these processes. The integration of artificial intelligence (AI) into drug discovery pipelines promises to accelerate the identificationof promising candidates like 1170424959 CAS number associated product name, thereby expediting the development cycle for new therapeutics.

In conclusion, CAS no 117047859 product name represents an exciting advancement in pharmaceutical chemistry with significant implications for human health. Its complex molecular architecture offers opportunities for therapeutic intervention across multiple disease areas. With continued research efforts focused on optimizing its synthesis, evaluating its pharmacological profile,and exploring its clinical potential,CAS no 117047859 chemical product name is poised to make meaningful contributions to modern medicine.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk